4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
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Overview
Description
4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-ethoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the piperazine derivative with a methylpyrimidine precursor.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate product with a thiophene derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, especially at the piperazine and pyrimidine rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
- 5-(4-(4-(2-Propoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A piperazine ring
- A thiophene moiety
- An oxadiazole group
This unique configuration contributes to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : It has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various bacterial strains.
- Antiproliferative Effects : The compound has been evaluated for its ability to inhibit the growth of cancer cells.
Anticancer Activity
The compound was tested against multiple cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT116 (colon cancer)
Table 1: In Vitro Antiproliferative Activity
These results indicate significant antiproliferative effects, suggesting that the compound may be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, the compound was evaluated for antimicrobial activity against several pathogens.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 10 µg/mL | |
Escherichia coli | 15 µg/mL | |
Pseudomonas aeruginosa | >30 µg/mL |
These findings indicate that the compound exhibits varying degrees of activity against different bacterial strains.
Case Studies
-
Case Study on Cancer Cell Lines :
- In a study published in MDPI, researchers evaluated the antiproliferative effects of various derivatives of pyrimidine compounds. The tested compound showed comparable efficacy to established anticancer agents like Doxorubicin, highlighting its potential as a therapeutic agent for breast and liver cancers .
- Antimicrobial Efficacy :
Properties
IUPAC Name |
5-[4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methylpyrimidin-5-yl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-3-30-20-7-5-4-6-19(20)28-9-11-29(12-10-28)22-18(14-24-16(2)25-22)23-26-21(27-31-23)17-8-13-32-15-17/h4-8,13-15H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRAJSYGJHWGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3C4=NC(=NO4)C5=CSC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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